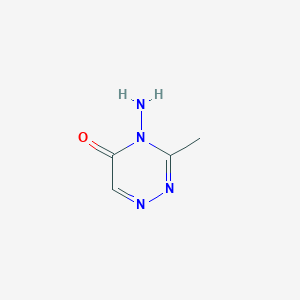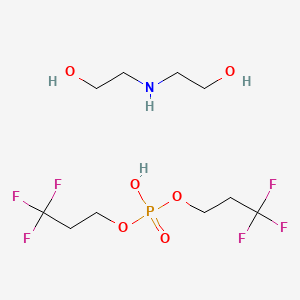
N-Methyl-3,3-diphenylpropanamine Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Methyl-3,3-diphenylpropanamine Acetate involves several steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.
Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation: The Schiff base undergoes methylation to obtain a methyl quaternary ammonium salt.
Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield N-Methyl-3,3-diphenylpropanamine.
Analyse Chemischer Reaktionen
N-Methyl-3,3-diphenylpropanamine Acetate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents like borohydride.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3,3-diphenylpropanamine Acetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of antihypertensive agents like lercanidipine hydrochloride.
Wirkmechanismus
The mechanism of action of N-Methyl-3,3-diphenylpropanamine Acetate involves its interaction with molecular targets such as calcium ion channels. It acts as a calcium ion antagonist, which helps in the treatment of hypertension by relaxing blood vessels and reducing blood pressure .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-3,3-diphenylpropanamine Acetate can be compared with similar compounds such as:
N-Methyl-3,3-diphenylpropylamine: This compound is an intermediate for the synthesis of various neuroprotectants and SNRI-NMDA antagonists.
Lercanidipine Hydrochloride: A third-generation dihydropyridine calcium ion antagonist used for hypertensive treatment.
This compound is unique due to its specific molecular structure and its role as an impurity reference material in the pharmaceutical industry .
Eigenschaften
Molekularformel |
C18H23NO2 |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
acetic acid;N-methyl-3,3-diphenylpropan-1-amine |
InChI |
InChI=1S/C16H19N.C2H4O2/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;1-2(3)4/h2-11,16-17H,12-13H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
RZIXRZQHMDRWRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)












